Gonioheptolide A

Descripción

Propiedades

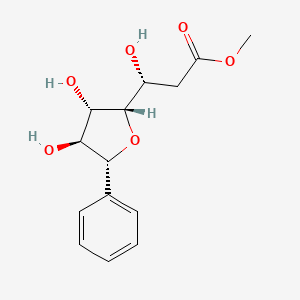

Fórmula molecular |

C14H18O6 |

|---|---|

Peso molecular |

282.29 g/mol |

Nombre IUPAC |

methyl (3R)-3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]-3-hydroxypropanoate |

InChI |

InChI=1S/C14H18O6/c1-19-10(16)7-9(15)14-12(18)11(17)13(20-14)8-5-3-2-4-6-8/h2-6,9,11-15,17-18H,7H2,1H3/t9-,11+,12+,13-,14+/m1/s1 |

Clave InChI |

YCKKAXDZPAQYOF-YTLQFRNZSA-N |

SMILES isomérico |

COC(=O)C[C@H]([C@H]1[C@H]([C@@H]([C@H](O1)C2=CC=CC=C2)O)O)O |

SMILES canónico |

COC(=O)CC(C1C(C(C(O1)C2=CC=CC=C2)O)O)O |

Sinónimos |

gonioheptolide A |

Origen del producto |

United States |

Análisis De Reacciones Químicas

RAMP Hydrazone α-Alkylation

Following the aldol step, RAMP hydrazone α-alkylation introduces additional stereochemical complexity. This methodology enables the installation of a methyl group at the α-position of the lactone ring, achieving ≥95% diastereomeric excess (de) . The reaction proceeds via a chiral auxiliary strategy, ensuring precise spatial arrangement of substituents.

Reaction Sequence :

-

Formation of RAMP hydrazone from ketone intermediate.

-

Alkylation with methyl iodide under basic conditions.

-

Cleavage of the hydrazone auxiliary to regenerate the ketone.

Diastereoselective Reduction

The final stereocenter is established through zinc borohydride-mediated reduction of a β-keto ester intermediate. This step proceeds with high diastereoselectivity (de ≥95%), favoring the syn configuration due to chelation control .

Mechanistic Insight :

-

Zn²⁺ coordinates with the carbonyl oxygen, directing hydride delivery to the same face.

-

Solvent effects (e.g., methanol) further enhance selectivity.

Reactivity of the Enone Moiety

Gonioheptolide A’s α,β-unsaturated ketone system undergoes 1,4-conjugate additions (Michael additions) with nucleophiles (e.g., amines, thiols) . This reactivity is critical for its biological activity, enabling interactions with cellular targets.

Observed Transformations :

-

Nucleophilic Attack : At the β-carbon of the enone.

-

Acid-Catalyzed Hydration : Forms a diol intermediate (pH-dependent).

Catalytic and Kinetic Considerations

The use of heterogeneous catalysts (e.g., Pt in hydrogenation) and kinetic studies from the NIST Chemical Kinetics Database inform reaction optimization. For example, proline’s enantioselectivity is attributed to its ability to form a rigid transition state via hydrogen bonding 7.

Stereochemical Outcomes

All synthetic routes emphasize enantiomeric purity , crucial for biological efficacy. Key stereocenters derive from:

-

Aldol reaction stereochemistry.

-

RAMP hydrazone-controlled alkylation.

-

Chelation-controlled reduction.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Gonioheptolide A belongs to a group of structurally diverse compounds isolated from Goniothalamus tapisoides. Below is a systematic comparison with three chemically related compounds: Gonioheptolide B , 7-epi-goniofufurone , and Goniofupyrone .

Table 1: Structural and Functional Comparison of Gonioheptolide A and Related Compounds

Key Findings:

Structural Similarities and Differences :

- Gonioheptolide A and B share the heptolide core but differ in substituent configurations, which may influence their bioactivity. Heptolides are less common in natural products compared to smaller lactones, suggesting unique metabolic pathways in G. tapisoides .

- 7-epi-goniofufurone and Goniofupyrone belong to distinct structural classes (furan and pyrone derivatives, respectively). These compounds exhibit smaller ring systems, which typically correlate with higher chemical stability but varying biological targets .

Functional Contrasts :

- While Gonioheptolide A lacks comprehensive pharmacological data, 7-epi-goniofufurone has demonstrated cytotoxicity against cancer cell lines, and Goniofupyrone shows antioxidant properties in preliminary studies .

- The heptolide structure of Gonioheptolide A may offer unique interactions with biological membranes or enzymes due to its larger ring size, a hypothesis requiring further validation .

Research Gaps :

- Direct comparative studies on the bioactivity of Gonioheptolide A and its analogs are scarce. Existing literature focuses on isolation and structural elucidation rather than mechanistic or clinical evaluations .

- Synergistic effects of these compounds within G. tapisoides extracts remain unexplored, highlighting a critical area for future research .

Métodos De Preparación

First Total Synthesis and Absolute Configuration Determination

The inaugural total synthesis of ()-gonioheptolide A was achieved in 2007 through a 12-step asymmetric route. Key steps included:

-

Chiral Epoxide Formation : A Sharpless asymmetric epoxidation was employed to establish the C7–C8 stereochemistry, achieving >95% enantiomeric excess (ee).

-

Lactonization : Intramolecular esterification under Mitsunobu conditions (DIAD, PPh) yielded the eight-membered lactone core.

-

Styryl Group Installation : A Wittig reaction between a stabilized ylide and an aldehyde precursor introduced the -unsaturated ester moiety.

The absolute configuration of naturally occurring (+)-gonioheptolide A was confirmed via Mosher ester analysis and comparative optical rotation studies. This synthesis provided both enantiomers, enabling biological evaluation of stereochemical effects on cytotoxicity.

Structural Revision and Synthetic Validation

Conversion from Goniofupyrone

Re-examination of NMR data led to the structural revision of Gonioheptolide A from an eight-membered lactone to a tetrahydrofuryl acrylate derivative. The revised structure was confirmed through chemical interconversion with ()-goniofupyrone:

-

Acid-Catalyzed Esterification : Treatment of goniofupyrone with concentrated HSO in THF/MeOH (1:1) at 25°C yielded Gonioheptolide A as the methyl ester (48% yield).

-

Base-Mediated Recyclization : Exposure to diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing THF regenerated goniofupyrone, confirming the structural relationship.

Spectroscopic Correlations

Critical spectral data for synthetic Gonioheptolide A include:

-

-NMR : 4.59 (d, Hz, H-1), 6.42 (d, Hz, H-7), 7.32–7.45 (m, aromatic protons).

-

-NMR : 170.2 (C-1 ester), 165.8 (C-7 acrylate), 52.1 (methoxy carbon).

Comparative Analysis of Synthetic Methods

Table 1: Key Synthetic Approaches to Gonioheptolide A

Q & A

Q. How is Gonioheptolide A synthesized and characterized in laboratory settings?

Gonioheptolide A is typically isolated from natural sources (e.g., plants or fungi) via solvent extraction, followed by chromatographic purification (e.g., column chromatography, HPLC). Structural characterization relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Purity is verified using HPLC or TLC .

Q. What are the primary biological activities of Gonioheptolide A reported in preclinical studies?

Preclinical studies often employ in vitro assays (e.g., cytotoxicity, enzyme inhibition) and in vivo models (e.g., murine xenografts) to evaluate bioactivity. Dose-response curves, IC₅₀ values, and selectivity indices are critical for assessing efficacy. Common targets include apoptosis pathways, kinase inhibition, or antimicrobial activity. Results should be contextualized with positive/negative controls and statistical validation (e.g., ANOVA) .

Q. What analytical techniques are essential for ensuring the purity of Gonioheptolide A in experimental preparations?

Purity is validated via HPLC (high-performance liquid chromatography) with UV/Vis or MS detection, ensuring a single peak corresponding to the compound. Complementary methods include TLC (thin-layer chromatography) and spectroscopic purity checks (e.g., absence of solvent peaks in ¹H-NMR). Quantification via calibration curves using a certified reference standard is recommended .

Q. What are the best practices for conducting a systematic review of Gonioheptolide A’s pharmacological properties?

Follow PRISMA guidelines to identify relevant studies across databases (PubMed, Scopus, Web of Science). Use Boolean operators (e.g., "Gonioheptolide A AND cytotoxicity") and filter by study type (e.g., in vitro, in vivo). Critically appraise sources for bias, experimental rigor, and reproducibility. Tools like Covidence can streamline screening and data extraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of Gonioheptolide A across different studies?

Discrepancies may arise from variations in experimental design (e.g., cell lines, assay protocols) or compound purity. Address these by:

Q. What strategies are recommended for elucidating the mechanism of action of Gonioheptolide A at the molecular level?

Combine omics approaches (transcriptomics, proteomics) with target deconvolution techniques:

Q. How can computational approaches be integrated into the study of Gonioheptolide A’s structure-activity relationships (SAR)?

Leverage in silico tools such as:

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.

- Molecular dynamics simulations : Assess ligand-target binding stability over time.

- Pharmacophore modeling : Identify critical functional groups for activity. Validate predictions with synthetic analogs .

Q. What experimental designs are suitable for investigating the synergistic effects of Gonioheptolide A with other compounds?

Use combination index (CI) methods (e.g., Chou-Talalay):

- Isobolographic analysis : Determine additive, synergistic, or antagonistic effects.

- High-throughput screening : Test compound libraries in pairwise combinations.

- Mechanistic studies : Evaluate shared or distinct pathways (e.g., Western blotting for pathway activation) .

Methodological Considerations

- Reproducibility : Document experimental protocols in detail, including solvent systems, incubation times, and equipment specifications. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

- Data Validation : Employ negative controls (e.g., solvent-only treatments) and statistical tests (e.g., t-tests for pairwise comparisons, Bonferroni correction for multiple hypotheses) .

- Ethical Compliance : For studies involving animal models, adhere to ARRIVE guidelines and institutional ethics approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.